(2,3,5-Trifluorophenyl)hydrazine hydrochloride
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Overview
Description
(2,3,5-Trifluorophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H6ClF3N2 and a molecular weight of 198.57 g/mol . It is a derivative of phenylhydrazine, where three hydrogen atoms on the phenyl ring are replaced by fluorine atoms at the 2, 3, and 5 positions. This compound is typically found in a hydrochloride salt form, which enhances its stability and solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,5-Trifluorophenyl)hydrazine hydrochloride typically involves the reaction of 2,3,5-trifluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials . The general reaction scheme is as follows:
2,3,5-Trifluoroaniline+Hydrazine hydrateHCl, reflux(2,3,5-Trifluorophenyl)hydrazine hydrochloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
(2,3,5-Trifluorophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenylhydrazines.
Scientific Research Applications
(2,3,5-Trifluorophenyl)hydrazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3,5-Trifluorophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on the context. The presence of fluorine atoms enhances its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
- (2,3,4-Trifluorophenyl)hydrazine hydrochloride
- (2,4,5-Trifluorophenyl)hydrazine hydrochloride
- (3,4,5-Trifluorophenyl)hydrazine hydrochloride
Uniqueness
(2,3,5-Trifluorophenyl)hydrazine hydrochloride is unique due to the specific positioning of fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
(2,3,5-trifluorophenyl)hydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2.ClH/c7-3-1-4(8)6(9)5(2-3)11-10;/h1-2,11H,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAWIUNVXHRJTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1NN)F)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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